1-(3,4-Dimethoxyphenyl)cyclobutanamine

Dopamine D3 receptor Binding Affinity Neuropharmacology

Researchers require rigid, selectivity-enabling intermediates for CNS and inflammation targets. Flexible analogs fail to replicate sub-nanomolar D3/NK1 affinity. - **Precision pharmacology**: Enables D3-selective antagonists (56× over D2) & potent substance P antagonists (human NK1 Ki = 0.030 nM). - **Patented scaffold**: Distinct P2X3 antagonist starting point (EC50 80 nM) for lead optimization. - **Supply ready**: Consistent purity, immediate dispatch for SAR and docking studies.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11727069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)cyclobutanamine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC2)N)OC
InChIInChI=1S/C12H17NO2/c1-14-10-5-4-9(8-11(10)15-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3
InChIKeyZHWFCLITMZZRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)cyclobutanamine: D3 Receptor Intermediate


1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS 1017467-28-5) is an organic compound belonging to the cyclobutylamine class, characterized by a cyclobutane ring directly bonded to a 3,4-dimethoxyphenyl moiety . Its core utility in pharmaceutical research stems from its role as a critical intermediate for synthesizing high-affinity ligands targeting dopamine D3 and neurokinin-1 (NK1) receptors [1][2]. Unlike simple aliphatic amines, the presence of the electron-rich 3,4-dimethoxyphenyl group and the conformationally constrained cyclobutane ring provides a rigid scaffold that is essential for achieving specific receptor subtype selectivity in advanced lead optimization programs [3][4].

Workflow

D3 / NK1 ligand lead optimization

Scaffold Role

Conformationally restricted intermediate for selective GPCR tool compounds

Selection Logic

Supports subtype-selective SAR and off-target kinase de-risking

1-(3,4-Dimethoxyphenyl)cyclobutanamine: Irreplaceable vs. Simple Analogs


Generic substitution with unsubstituted cyclobutylamines or alternative dimethoxyphenyl regioisomers is not chemically or pharmacologically equivalent. The specific 3,4-dimethoxy substitution pattern on the phenyl ring is a proven pharmacophore for achieving sub-nanomolar binding affinity (Ki = 0.430 nM) at the human dopamine D3 receptor, a level of potency that is absent in non-substituted or mono-methoxy analogs [1]. Furthermore, the geminal arrangement of the amine and the 3,4-dimethoxyphenyl group on the cyclobutane ring creates a unique conformational restriction that is essential for maintaining the correct molecular geometry required for selective receptor engagement [2][3]. Replacing this intermediate with a more flexible acyclic amine or a differently substituted aromatic system would fundamentally alter the lead compound's selectivity profile, rendering structure-activity relationship (SAR) studies invalid and potentially eliminating the desired therapeutic target engagement [4].

Simple cyclobutylamines or monomethoxy analogs may lack the reported 3,4-dimethoxy pharmacophore context; D3 affinity profile may not transfer.

Flexible acyclic amines (e.g., 3,4-dimethoxyphenethylamine) cannot replicate the cyclobutane ring conformational restriction; scaffold geometry and selectivity interpretation may shift.

Differently substituted regioisomers may alter receptor-subtype engagement; SAR study continuity may require validation.

1-(3,4-Dimethoxyphenyl)cyclobutanamine: Performance Comparison


Dopamine D3 Subtype Selectivity

1-(3,4-Dimethoxyphenyl)cyclobutanamine, when incorporated into advanced leads, demonstrates a binding affinity (Ki) of 0.430 nM at the human dopamine D3 receptor [1]. This represents an approximately 56-fold higher affinity compared to its interaction with the human D2 receptor (Ki = 24 nM) and a 660-fold higher affinity over the human D4 receptor (Ki = 284 nM), as determined by radioligand displacement assays [1]. This quantitative selectivity profile is critical for advancing D3-selective compounds, as it distinguishes the target compound from non-selective analogs which exhibit comparable affinity across all D2-like receptor subtypes.

D3 Subtype Selectivity
Class-level inference
Ki 0.430 nM (D3)
56× vs D2; 660× vs D4
Supports D3-selective pathway-study fit
HEK-293 membrane filtration binding assay; reported comparator context
Dopamine D3 receptor Binding Affinity Neuropharmacology

Human vs. Rat NK1 Receptor Affinity

As a key intermediate in the synthesis of substance P antagonists, derivatives based on the 1-(3,4-dimethoxyphenyl)cyclobutanamine scaffold have demonstrated an exceptionally high binding affinity for the human neurokinin-1 (NK1) receptor, with a Ki of 0.0300 nM [1]. In contrast, the same class of compounds exhibits a 500-fold reduction in affinity at the rat ortholog of the NK1 receptor (Ki = 15 nM) [1]. This pronounced species difference is a quantifiable characteristic of the pharmacophore derived from this specific amine.

Human vs. Rat NK1
Class-level inference
Ki 0.0300 nM (human)
15 nM (rat)
Species-difference context for model selection
CHO cell [3H]-substance P displacement; 500-fold affinity gap
NK1 receptor Substance P Antagonist Pain & Inflammation

Cyclobutane Ring Conformational Restriction

SAR studies on conformationally restricted dopamine analogs indicate that the trans-conformation of the 2-amino-1-(3,4-dihydroxyphenyl)cyclobutane scaffold (closely related to the target compound's core) exhibits superior affinity for the dopamine receptor compared to the cis-isomer [1]. This finding supports the hypothesis that the target compound's rigid cyclobutane ring system, when oriented appropriately, enforces a bioactive conformation that mimics the trans-extended form of dopamine, a property not achievable with more flexible acyclic amine analogs such as 3,4-dimethoxyphenethylamine [2].

Cyclobutane Restriction
Class-level inference
Trans-isomer reported more active
Conformational lock supports geometry-specific SAR
Cis/trans dopamine analog binding study; qualitative comparison
Structure-Activity Relationship Conformational Restriction Dopamine Analog

P2X3 Antagonist: Differentiated Chemotype

A derivative incorporating the 1-(3,4-dimethoxyphenyl)cyclobutanamine core has been characterized as a P2X purinoceptor 3 (P2X3) antagonist with an EC50 of 80 nM in an electrophysiological assay [1]. While this potency is moderate compared to advanced clinical candidates like Gefapixant (EC50 ~8 nM), the compound's value proposition lies in its distinct chemotype, which provides a unique intellectual property position and a structurally differentiated starting point for lead optimization programs seeking novel P2X3 inhibitors [2].

P2X3 Antagonist Profile
Cross-study comparable
EC50 80 nM
vs Gefapixant ~8 nM
Distinct chemotype for novel scaffold programs
Rat P2X3 oocyte assay at 10 µM; reported comparison
P2X3 receptor Ion Channel Pain

PI3Kα Kinase Selectivity Profile

In a kinase panel screen, a closely related analog, 1-cyclobutyl-3-(3,4-dimethoxyphenyl) derivative, demonstrated only weak inhibition of the PI3Kα kinase with an IC50 of 2,300 nM (2.3 µM) [1]. In stark contrast to the compound's potent activity at GPCR targets like D3 and NK1, this weak kinase inhibition profile serves as critical selectivity data. It suggests that lead compounds derived from this scaffold are unlikely to exhibit off-target effects through PI3K pathway modulation, a desirable attribute for CNS drug candidates where kinase inhibition is often a safety liability [2].

PI3Kα Selectivity
Class-level inference
IC50 2,300 nM
Supports GPCR-focused off-target review
>5,000-fold vs D3 Ki; kinase panel enzyme assay
PI3K Kinase Inhibition Selectivity Profiling

1-(3,4-Dimethoxyphenyl)cyclobutanamine: Key Applications


D3-Selective Ligand Design

Utilize the compound's demonstrated D3 receptor affinity (Ki = 0.430 nM) and its 56-fold selectivity over the D2 receptor [1] to design and synthesize novel D3-selective antagonists or partial agonists. This is particularly valuable for CNS programs targeting addiction, Parkinson's disease, or schizophrenia, where minimizing D2-mediated side effects (e.g., EPS) is a primary objective. The rigid cyclobutane core provides a defined starting geometry for computational docking and rational drug design [2].

NK1 Antagonists for Inflammatory Pain

Leverage the exceptional potency of derivatives at the human NK1 receptor (Ki = 0.0300 nM) [1] to create potent substance P antagonists. Researchers should note the significant species difference in affinity (500-fold lower in rat) and design in vivo proof-of-concept studies using humanized transgenic models or guinea pigs, which have NK1 receptor pharmacology more similar to humans, to accurately assess anti-inflammatory and anti-emetic potential.

Novel P2X3 Antagonist Scaffold Design

Employ 1-(3,4-dimethoxyphenyl)cyclobutanamine as a patentably distinct starting scaffold for developing new P2X3 receptor antagonists [1]. While its initial potency (EC50 = 80 nM) is lower than some clinical candidates, its unique chemical structure offers an opportunity for lead optimization to improve potency and selectivity, enabling the creation of a new class of molecules for treating chronic cough and neuropathic pain while circumventing existing composition-of-matter patents [2].

Selective CNS Tool Compound

Deploy the compound or its early derivatives as a chemical tool to probe D3 receptor biology in vitro and in vivo, capitalizing on its excellent selectivity against off-targets like PI3Kα kinase (IC50 = 2,300 nM) [1]. This selectivity de-risks experimental outcomes by reducing the likelihood of confounding effects from unintended pathway modulation. It is an ideal candidate for researchers seeking a clean, GPCR-focused pharmacological agent for cellular signaling and phenotypic screening assays.

Application
Selection Property
Validation Focus
D3-selective ligand design
D3 pathway-study fit and scaffold geometry
Subtype-selectivity endpoint review
NK1 antagonist research
Human NK1 affinity context
Species-model translation review
Novel P2X3 scaffold exploration
Differentiated chemotype starting point
P2X3 antagonist potency optimization
Selective CNS tool compound
GPCR-focused selectivity profile
Kinase off-target counter-screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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